molecular formula C8H5ClO3 B8524514 5-chloro-6-hydroxybenzofuran-3(2H)-one

5-chloro-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B8524514
M. Wt: 184.57 g/mol
InChI Key: NVHRMFUDWJUEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C8H5ClO3 and its molecular weight is 184.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5ClO3

Molecular Weight

184.57 g/mol

IUPAC Name

5-chloro-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C8H5ClO3/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,10H,3H2

InChI Key

NVHRMFUDWJUEOX-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=CC(=C(C=C2O1)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-chlororesorcinol (4.34 g, 30.0 mmol) in nitrobenzene (60 mL) was added with aluminum chloride (10.2 g, 90.0 mmol) at room temperature. Then, the mixture was added with chloroacetyl chloride (2.87 mL, 36.0 mmol) under ice cooling. The reaction mixture was stirred at 40° C. for 2 hours, and then added with 2 N aqueous sodium hydroxide (60 mL), and the aqueous layer was separated. The separated aqueous layer was added with concentrated hydrochloric acid and thereby adjusted to pH 3, and the precipitated solid was collected by filtration to obtain the objective 5-chloro-6-hydroxybenzofuran-3(2H)-one (0.995 g, 17%).
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.87 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

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